molecular formula C7H17ClN2O2S B3136605 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride CAS No. 42025-52-5

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride

Cat. No.: B3136605
CAS No.: 42025-52-5
M. Wt: 228.74 g/mol
InChI Key: MVWSZQAXXBXHKN-UHFFFAOYSA-N
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Description

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride is a chemical compound that features a piperidine ring, a sulfonyl group, and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride typically involves the reaction of piperidine with ethanesulfonyl chloride under basic conditions to form the sulfonyl derivative. This intermediate is then reacted with ethanamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may also interact with various receptors or enzymes, modulating their activity. These interactions can lead to the activation or inhibition of specific signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring.

    Piperazine: Contains a six-membered ring with two nitrogen atoms.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

Uniqueness

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride is unique due to the presence of both a sulfonyl group and an ethanamine moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-piperidin-1-ylsulfonylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c8-4-7-12(10,11)9-5-2-1-3-6-9;/h1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWSZQAXXBXHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidine-1-sulfonyl)ethanamine hydrochloride
Reactant of Route 2
2-(Piperidine-1-sulfonyl)ethanamine hydrochloride
Reactant of Route 3
2-(Piperidine-1-sulfonyl)ethanamine hydrochloride
Reactant of Route 4
2-(Piperidine-1-sulfonyl)ethanamine hydrochloride
Reactant of Route 5
2-(Piperidine-1-sulfonyl)ethanamine hydrochloride
Reactant of Route 6
2-(Piperidine-1-sulfonyl)ethanamine hydrochloride

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